Product packaging for Fmoc-D-homoleucine(Cat. No.:CAS No. 204320-60-5)

Fmoc-D-homoleucine

Cat. No.: B557671
CAS No.: 204320-60-5
M. Wt: 367,45 g/mole
InChI Key: UJOQOPBFLFQOJJ-HXUWFJFHSA-N
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Description

The Role of Non-Canonical Amino Acids in Modern Peptide Science

Modern peptide science increasingly leverages non-canonical amino acids (ncAAs) to overcome the limitations inherent in peptides composed solely of the 20 standard, genetically encoded amino acids. These "unnatural" amino acids, which can possess altered backbones, side chains, or stereochemistry, offer a vast chemical space for designing peptides with tailored properties. Key advantages include enhanced metabolic stability, increased resistance to proteolytic degradation, improved receptor binding affinity, altered conformational preferences, and the introduction of novel functionalities for bioconjugation or material design sigmaaldrich.comnih.govrsc.orgcpcscientific.comresearchgate.netmdpi.comunimi.itnih.govresearchgate.net. The incorporation of ncAAs allows for the creation of peptidomimetics that can exhibit superior pharmacokinetic profiles, better oral absorption, and increased selectivity compared to their natural counterparts sigmaaldrich.comnih.govcpcscientific.com. This expanded toolkit is crucial for developing next-generation peptide-based therapeutics and sophisticated biomaterials nih.govresearchgate.netunimi.it.

Historical Context and Evolution of D-Amino Acid Integration in Peptide Chemistry

While proteins and most naturally occurring peptides are built from L-amino acids, the presence of D-amino acids in natural peptides has been recognized for decades psu.eduwikipedia.org. Early discoveries, such as their identification in tyrocidines and gramicidins, highlighted their role in microbial peptide synthesis psu.edu. In higher organisms, D-amino acids can arise from post-translational epimerization, as seen in certain opioid peptides like dermorphins and deltorphins from frog skin, or in peptides from cone snails psu.edupnas.org. The deliberate incorporation of D-amino acids into synthetic peptides has become a powerful strategy to enhance peptide stability against enzymatic degradation and to influence peptide conformation biopharmaspec.comnih.govlifetein.com. For instance, substituting L-amino acids with their D-enantiomers can stabilize beta-turns, increase binding affinity, and extend the in vivo half-life of peptides nih.gov. Notable examples in therapeutic development include the drug Difelikefalin, which contains four D-amino acids and targets the κ-opioid receptor biopharmaspec.com. The strategic use of D-amino acids allows for the creation of "mirror-image" peptides or retro-inverso peptides that retain biological activity while gaining significant proteolytic resistance lifetein.com.

Significance of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, enabling the stepwise assembly of peptide chains on a solid support rsc.orggoogle.com. The Fmoc (9-fluorenylmethoxycarbonyl) group has emerged as the dominant protecting group for the α-amino terminus in SPPS, largely replacing older methods like the Boc (tert-butyloxycarbonyl) strategy altabioscience.comamericanpeptidesociety.orgnih.gov. The Fmoc group is base-labile, meaning it is efficiently removed under mild basic conditions, typically using piperidine (B6355638) in a solvent like dimethylformamide (DMF) iris-biotech.dewikipedia.orgpeptide.comchempep.comtotal-synthesis.com. This mild deprotection is advantageous as it minimizes side reactions and is compatible with acid-labile side-chain protecting groups (e.g., tert-butyl ethers, Boc), creating an orthogonal protection scheme altabioscience.comiris-biotech.depeptide.comchempep.comtotal-synthesis.com. This orthogonality is critical, allowing for selective deprotection of the N-terminus without affecting the protected side chains or the peptide-resin linkage. Furthermore, the Fmoc group's deprotection byproduct, dibenzofulvene, has a strong UV absorbance, allowing for real-time monitoring of the synthesis progress and efficiency nih.govwikipedia.orgpeptide.com. The ease of automation, compatibility with various modified amino acids, and avoidance of harsh reagents like anhydrous hydrogen fluoride (B91410) (HF) have cemented Fmoc/tBu chemistry as the method of choice for both academic research and industrial-scale peptide manufacturing altabioscience.comamericanpeptidesociety.orgnih.gov.

Emergence of Fmoc-D-homoleucine as a Key Building Block in Peptide-Based Therapeutics and Biomaterials

This compound is a crucial derivative that combines the advantages of the Fmoc protecting group with the unique properties conferred by the D-configuration of homoleucine. Homoleucine is an analog of leucine (B10760876) with an extended aliphatic side chain, offering distinct steric and hydrophobic properties compared to its canonical counterpart researchgate.netchemimpex.comchemimpex.com. The incorporation of the D-enantiomer of homoleucine into peptide sequences, facilitated by Fmoc protection, is particularly valuable for several reasons.

Firstly, the D-configuration inherently contributes to increased resistance against proteolytic enzymes, which are stereoselective for L-amino acids biopharmaspec.comnih.govlifetein.com. This enhanced stability translates to improved pharmacokinetic profiles, longer half-lives in vivo, and greater efficacy for peptide-based therapeutics biopharmaspec.comnih.gov. Secondly, the altered stereochemistry can influence peptide conformation, potentially leading to improved binding affinity to target receptors or unique self-assembly properties for biomaterial applications psu.edunih.gov. This compound is widely employed in the synthesis of therapeutic peptides designed to target specific biological pathways, in the development of drug delivery systems, and in the design of novel biomaterials chemimpex.comchemimpex.comgoogle.commit.edu. Its compatibility with standard Fmoc/tBu SPPS protocols makes it an accessible and versatile building block for researchers in medicinal chemistry, biochemistry, and materials science chemimpex.comchemimpex.combiorxiv.orgnih.gov.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₂H₂₅NO₄ chemimpex.comchemsrc.com
Molecular Weight367.44 g/mol chemimpex.comchemsrc.comjk-sci.com
CAS Number204320-60-5 chemimpex.comchemsrc.comjk-sci.com
Purity≥ 97% (HPLC) / ≥98.5% (HPLC) chemimpex.comjk-sci.comusbio.net
AppearanceWhite solid chemimpex.comchemsrc.com

Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

FeatureFmoc StrategyBoc StrategySource(s)
Nα-Protecting GroupFluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc) americanpeptidesociety.orgiris-biotech.de
Deprotection ConditionsMild base (e.g., piperidine in DMF)Strong acid (e.g., TFA) americanpeptidesociety.orgiris-biotech.de
OrthogonalityOrthogonal to acid-labile side-chain groups (tBu)Orthogonal to base-labile side-chain groups (e.g., Z) iris-biotech.detotal-synthesis.com
Automation CompatibilityHigh, due to mild conditions and UV monitoringModerate, due to harsher acid conditions americanpeptidesociety.orgnih.gov
UV MonitoringYes, dibenzofulvene byproductNo nih.govwikipedia.orgpeptide.com
General PreferenceWidely preferred in modern SPPSUsed for specialist applications altabioscience.comamericanpeptidesociety.orgnih.gov

Impact of D-Amino Acid Incorporation in Peptides

ModificationObserved BenefitExample/ApplicationSource(s)
General D-amino acid substitutionProteolytic resistance, enhanced stabilityOpioid peptides, analgesics (e.g., DALA), Difelikefalin biopharmaspec.comnih.govlifetein.com
D-amino acid at terminiEnhanced serum stabilityMUC2 epitope peptides lifetein.com
D-amino acid substitutionIncreased binding affinity, biological stabilityBeta-turn stabilization, analogs of α-melanocyte-stimulating hormone nih.gov
Incorporation of D-amino acids (e.g., homoleucine)Improved pharmacokinetic properties, reduced degradationPeptide-based therapeutics, drug delivery systems, biomaterials chemimpex.comchemimpex.comgoogle.commit.edu

The continued exploration of ncAAs, such as this compound, alongside advancements in synthesis methodologies like Fmoc-SPPS, promises to unlock new frontiers in peptide-based drug discovery and the development of innovative biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557671 Fmoc-D-homoleucine CAS No. 204320-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373255
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-60-5
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Homoleucine and Its Derivatives

General Strategies for β-Amino Acid Synthesis

Homologation of α-Amino Acids to β-Amino Acidscore.ac.uk

A primary and well-established method for synthesizing β-amino acids is the homologation of their corresponding α-amino acids. This process adds a methylene (B1212753) group to the carbon backbone, converting an α-amino acid into a β-amino acid. The Arndt-Eistert reaction is a classic and effective method for this one-carbon chain extension, preserving the stereochemistry of the original α-amino acid. core.ac.uknih.gov This approach is particularly valuable as it allows access to a wide variety of optically pure β-amino acids from readily available α-amino acid precursors. core.ac.uk

The Arndt-Eistert reaction sequence is a two-step process widely used for the homologation of N-protected α-amino acids to their β³-analogs. core.ac.uk The procedure begins with the conversion of an N-protected α-amino acid into a more reactive acylating agent, such as an acid chloride or a mixed anhydride. rsc.org This activated species then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of this diazoketone, which is typically catalyzed by a metal catalyst, such as silver benzoate (B1203000), and occurs in the presence of a nucleophile like water. core.ac.ukorganic-chemistry.org This rearrangement leads to the formation of the desired N-protected β-amino acid with retention of the original stereoconfiguration. core.ac.uk The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is common in these syntheses as it is stable under the reaction conditions but can be removed under mild basic conditions, which is advantageous for solid-phase peptide synthesis. rsc.orgorganic-chemistry.org

Various coupling agents can be employed to facilitate the initial acylation of diazomethane. For instance, Fmoc-amino acid pentafluorophenyl esters have been successfully used, reacting with diazomethane in the presence of a tertiary base to yield the corresponding Fmoc-α-aminoacyldiazomethanes. core.ac.uk Other reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have also proven effective for this transformation. niscpr.res.inresearchgate.net

Table 1: Examples of Fmoc-β-amino acids prepared via Arndt-Eistert homologation

Starting Fmoc-α-amino acid Product (Fmoc-β-amino acid) Yield (%) Reference
Fmoc-D-Leu-OH N-Fmoc-D-β-homoleucine 79 core.ac.uk
Fmoc-L-Ala-OH N-Fmoc-L-β-homoalanine 90 rsc.org
Fmoc-Val-OH Fmoc-β-HVal-OH - core.ac.uk

Fmoc-α-aminoacyldiazomethanes are key reactive intermediates in the Arndt-Eistert homologation for producing Fmoc-β-amino acids. core.ac.uk These diazoketones are typically synthesized by reacting an activated form of an Fmoc-protected α-amino acid with diazomethane. core.ac.ukrsc.org One effective method involves the use of Fmoc-α-amino acid pentafluorophenyl esters, which are commercially available and crystalline, as the acylating agents. core.ac.uk The reaction is carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) in the presence of a tertiary base, such as triethylamine (B128534), to facilitate the acylation of diazomethane. core.ac.uk This approach has been shown to produce crystalline Fmoc-α-aminoacyldiazomethanes in high yields. core.ac.uk

Alternatively, Fmoc-amino acid chlorides can be used. These are added to a solution of diazomethane in a solvent like dichloromethane. rsc.org Following the reaction, the resulting Fmoc-α-aminoacyldiazomethane can be isolated and then subjected to the Wolff rearrangement to yield the desired β-amino acid. rsc.org The stability and purity of these diazomethane intermediates are crucial for the success of the subsequent rearrangement step. core.ac.uk

The Wolff rearrangement of Fmoc-α-aminoacyldiazomethanes to their corresponding β-amino acids is frequently catalyzed by silver benzoate in a dioxane/water solvent system. core.ac.ukorganic-chemistry.org This catalytic conversion is a critical step in the Arndt-Eistert homologation process. The reaction mixture, containing the diazoketone intermediate, a catalytic amount of silver benzoate, and a mixture of dioxane and water, is typically heated to reflux. core.ac.uk The silver(I) ions are believed to facilitate the expulsion of dinitrogen gas from the diazoketone, promoting the rearrangement to a ketene (B1206846) intermediate. This ketene is then trapped by water to form the carboxylic acid moiety of the β-amino acid. nrochemistry.com This method has been demonstrated to be effective, providing good yields of the final Fmoc-β-amino acids. core.ac.uk Sonication has also been employed to promote this rearrangement at room temperature, offering a milder alternative to heating. organic-chemistry.orgorganic-chemistry.org

Table 2: Conditions for Silver Benzoate Catalyzed Wolff Rearrangement

Substrate Catalyst Solvent System Conditions Product Yield (%) Reference
N-Fmoc-D-leucyldiazomethane Silver benzoate 1,4-dioxane-water Reflux N-Fmoc-D-β-homoleucine 79 core.ac.uk
Fmoc-α-aminodiazoketone Silver benzoate 1,4-dioxane-water Microwave irradiation Fmoc-β-amino acid 91-95 core.ac.uk
Diazo ketones from Fmoc-protected amino acids Silver benzoate Dioxane/water Sonication Corresponding β-amino acid derivatives - organic-chemistry.org
Use of Fmoc-α-Aminoacyldiazomethanes as Intermediates

Chiral Auxiliary Methodologies for Enantioselective β²-Amino Acid Synthesisresearchgate.net

The enantioselective synthesis of β²-amino acids, which have a substituent at the C2 position, presents a different synthetic challenge. Chiral auxiliary-based methods are a powerful strategy for controlling the stereochemistry during the formation of these structures. These methods typically involve attaching a chiral auxiliary to a substrate, performing a diastereoselective reaction to create the new stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. nih.govresearchgate.net

One of the most effective approaches for synthesizing β²-amino acids is the Mannich reaction, which involves the condensation of an enolizable carbonyl compound, an aldehyde, and an amine. researchgate.netbuchler-gmbh.com When a chiral auxiliary is incorporated into the enolate component, the reaction can proceed with high diastereoselectivity, allowing for the synthesis of chiral β-amino carbonyl compounds. buchler-gmbh.com

A specific and practical application of chiral auxiliaries in β²-amino acid synthesis involves the use of enantiopure hexahydrobenzoxazolidinones. researchgate.net In this methodology, the chiral auxiliary is first N-acylated. The resulting derivative is then converted into its enolate, which subsequently participates in a diastereoselective Mannich reaction. researchgate.net This approach has been successfully used to prepare β²-amino acids with high enantiomeric enrichment. Following the key bond-forming step, the chiral auxiliary is removed, and subsequent chemical transformations yield the desired N-protected β²-amino acid. This strategy provides access to both enantiomers of the target β²-amino acid by simply selecting the appropriate enantiomer of the starting chiral auxiliary. researchgate.net

Acid Chloride Methods in β-Amino Acid Synthesis

The synthesis of β-amino acids can be accomplished through the homologation of α-amino acids, a process for which the Arndt-Eistert reaction is a popular method. wikipedia.org This reaction's classical approach involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane. wikipedia.org For amino acids, this requires N-protection. While N-Boc and N-Z protected amino acid chlorides are known for their instability, Fmoc-protected amino acid chlorides have been found to be stable, crystalline compounds. core.ac.ukresearchgate.net

The process involves treating the N-Fmoc-α-amino acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding Fmoc-aminoacyl chloride. rsc.orgcore.ac.ukgoogle.com This activated intermediate is then reacted with a solution of diazomethane. rsc.org The resulting α-aminoacyldiazomethane is the key substrate for the subsequent Wolff rearrangement to form the β-amino acid. rsc.org This method has been successfully employed for the synthesis of various β-amino acids, providing a viable, though sometimes challenging, alternative to other activation methods like mixed anhydrides. core.ac.ukrsc.org The stability of Fmoc-aminoacyl chlorides makes them particularly useful, avoiding some of the side reactions and racemization issues associated with less stable protecting groups. rsc.orgcore.ac.uk

Specific Synthetic Routes to Fmoc-D-homoleucine

A specific and effective route for synthesizing Fmoc-β-homoamino acids, including the D-homoleucine variant, is the Arndt-Eistert homologation starting from activated esters of the corresponding α-amino acid. core.ac.uk This multi-step process preserves the stereochemistry of the starting material. core.ac.uk

Preparation from Fmoc-α-Amino Acid Pentafluorophenyl Esters

The use of Fmoc-α-amino acid pentafluorophenyl (Pfp) esters is a well-documented method for synthesizing β-amino acids. core.ac.uknih.gov These esters are often crystalline, commercially available, and serve as excellent acylating agents for diazomethane, which is a key step in the Arndt-Eistert homologation. core.ac.uk The Pfp esters show a high tolerance toward hydrolysis compared to other activated esters, which contributes to obtaining the diazomethyl ketone intermediates in high yields. researchgate.net

The first step in this sequence is the acylation of diazomethane using an Nα-Fmoc-α-amino acid pentafluorophenyl ester. core.ac.uk The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) in the presence of a tertiary base, such as triethylamine (TEA) or N-methylmorpholine. core.ac.uk The base is required in an equimolar quantity, and the reaction generally completes within about 45 minutes. core.ac.uk This procedure yields the corresponding Fmoc-α-aminoacyldiazomethanes as crystalline solids in good yields and high purity. core.ac.uknih.gov The use of dry THF is critical to prevent the formation of methyl ester byproducts. core.ac.uk

Table 1: Synthesis of Fmoc-α-aminoacyldiazomethanes from Pfp Esters

Starting Fmoc-α-amino acid-OPfp Product (Fmoc-α-aminoacyldiazomethane) Yield (%) Melting Point (°C)
Fmoc-D-Leu-OPfp Fmoc-D-Leucyldiazomethane 91 102-104
Fmoc-Val-OPfp Fmoc-Valyldiazomethane 92 134-135

This table presents a selection of diazomethanes prepared using the described methodology to illustrate its general applicability. Data sourced from Suresh Babu, V.V., et al. (1999). core.ac.uk

The second stage of the synthesis is the Wolff rearrangement of the purified Fmoc-aminoacyldiazomethane to the desired Fmoc-β-amino acid. core.ac.ukorganic-chemistry.org This transformation is catalyzed by silver benzoate (PhCOOAg) in a mixture of 1,4-dioxane (B91453) and water, typically under reflux conditions (70°C) for several hours. core.ac.uk The rearrangement proceeds with retention of the original stereoconfiguration. core.ac.uk Following the reaction, a standard workup involving acidification and extraction yields the final N-Fmoc-β-homoamino acid. core.ac.uk This method was used to successfully prepare N-Fmoc-D-β-homoleucine. core.ac.uk Alternative energy sources like microwave irradiation and ultrasound have also been explored to promote the Wolff rearrangement, often leading to reduced reaction times and high yields. organic-chemistry.orgresearchgate.net

Table 2: Synthesis and Properties of N-Fmoc-D-β-homoleucine

Precursor Product Yield (%) Melting Point (°C) Specific Rotation [α]²⁵D (c=1, CHCl₃)

Data sourced from Suresh Babu, V.V., et al. (1999). core.ac.uk

Acylation of Diazomethane with Pentafluorophenyl Esters

N-Fmoc Protection Strategies for D-Homoleucine Precursors

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in preparing the precursor for the syntheses described above. This is a standard procedure in peptide chemistry. acs.org The free D-homoleucine amino acid is reacted with an Fmoc-donating agent. researchgate.net A common and effective reagent for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). researchgate.net The reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, in the presence of a base like sodium bicarbonate to neutralize the liberated acid and maintain a suitable pH for the reaction. researchgate.net The rate of addition of the Fmoc-OSu reagent can significantly impact the yield. researchgate.net After the reaction is complete, the product, this compound, is isolated by acidification and extraction. This protected amino acid can then be used in subsequent steps, such as the preparation of the pentafluorophenyl ester. core.ac.uk

Synthesis of Stereoisomeric Forms and Analogues

The synthesis of stereoisomers and structural analogues of this compound is crucial for applications in medicinal chemistry and structural biology, such as in the creation of peptides with enhanced stability against metabolic degradation. organic-chemistry.orgacs.org

The Arndt-Eistert homologation described for the D-enantiomer is equally applicable to the L-enantiomer. researchgate.net Starting with Fmoc-L-homoleucine, the same sequence of pentafluorophenyl ester formation, reaction with diazomethane, and subsequent Wolff rearrangement would yield Fmoc-L-β-homoleucine. researchgate.net

Furthermore, different structural analogues, such as β²-amino acids, can be synthesized. Unlike β³-amino acids (like β-homoleucine) where the side chain is on the β-carbon, β²-amino acids bear the side chain on the α-carbon relative to the carboxyl group. researchgate.net The synthesis of these isomers requires different strategies, such as those employing Evans' chiral auxiliary methodology, to control the stereochemistry at the new chiral center. researchgate.net The availability of these various building blocks allows for the systematic exploration of peptide structure and function. rsc.org

Table of Mentioned Compounds

Abbreviation/Trivial NameFull Chemical Name
This compound(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
Fmoc-D-β-homoleucine(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
Fmoc-L-β-homoleucine(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
Fmoc-D-Leu-OPfp(R)-pentafluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoate
Fmoc-D-Leucyldiazomethane(R)-1-diazo-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexan-2-one
Fmoc-Val-OPfpPentafluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoate
Fmoc-Valyldiazomethane(S)-1-diazo-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentan-2-one
Fmoc-Phg-OPfpPentafluorophenyl (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetate
Fmoc-Phenylglycyldiazomethane(R)-1-diazo-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-2-one
Fmoc-OSu9H-fluoren-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Silver benzoateSilver(I) benzoate
DiazomethaneDiazomethane
TriethylamineN,N-Diethylethanamine
N-methylmorpholine4-methylmorpholine

Enantioselective Access to (R)- and (S)-Fmoc-β²-homoleucine

β²-Amino acids, which bear the side chain on the carbon atom adjacent to the carboxyl group (C2), require distinct synthetic strategies. researchgate.net Enantioselective synthesis is critical to obtain stereochemically pure building blocks for peptide chemistry.

One powerful method for accessing enantiopure β²-amino acids is through the use of chiral auxiliaries, such as in the Evans' chiral auxiliary methodology. researchgate.net This approach allows for the diastereoselective construction of the target molecule, with the auxiliary guiding the stereochemical outcome of the reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically pure β²-amino acid. researchgate.net

Another advanced strategy for the enantioselective synthesis of a β²-homoamino acid involves the catalytic conjugate addition of an organometallic reagent to a prochiral Michael acceptor. nih.gov For instance, the conjugate addition of diethylzinc (B1219324) to methyl 3-nitropropenoate can be catalyzed by copper(I) complexes ligated with enantiopure phosphoramidite (B1245037) ligands, such as those derived from BINOL. This reaction forms 2-alkyl-3-nitro-propanoates with moderate to excellent enantioselectivity. The resulting nitro-ester can then be chemically transformed into the desired β²-homoamino acid. nih.gov

Derivatives with Modified Side Chains or Protecting Groups

The synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides, often requires the use of protecting groups that are orthogonal to the base-labile Fmoc group. sigmaaldrich.com This orthogonality allows for the selective deprotection and modification of a specific site on the peptide backbone or a side chain while the rest of the peptide remains protected. sigmaaldrich.com

Common orthogonal protecting groups for amine functionalities include 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). sigmaaldrich.com These groups are stable to the piperidine (B6355638) solutions used for Fmoc removal but can be selectively cleaved using dilute hydrazine (B178648) in DMF. sigmaaldrich.com This strategy enables site-specific modifications, such as the attachment of fluorescent labels or the formation of cyclic structures. sigmaaldrich.com For example, an Fmoc-protected amino acid like lysine (B10760008) can have its side-chain amine protected with an ivDde group, allowing for later modification at that specific position after the main peptide chain has been assembled. sigmaaldrich.com

Derivatives of this compound can also involve modifications to the amino acid side chain itself. While this compound features an isobutyl side chain, related building blocks with different side chains can be synthesized and incorporated into peptides. An example is Fmoc-D-homoglutamic acid, where the side chain is terminated with a carboxylic acid (protected as a t-butyl ester, for instance, during synthesis). google.com The introduction of such non-natural amino acids with varied functionalities (e.g., acidic, basic, or hydrophobic) is a key strategy in drug design and protein engineering. chemimpex.comgoogle.com

Protecting Group Cleavage Condition Stability Application
Fmoc 20% Piperidine in DMFAcid-stableNα-amino protection
ivDde 2% Hydrazine in DMFBase-stable (piperidine), Acid-stableSide-chain amine protection for orthogonal modification
Boc Trifluoroacetic Acid (TFA)Base-stableN-terminal or side-chain protection orthogonal to Fmoc

This interactive table compares common protecting groups used in peptide synthesis, highlighting their orthogonal nature. sigmaaldrich.comgoogle.com

Yield Optimization and Purity Assessment in this compound Synthesis

Optimizing the yield and ensuring high purity are critical aspects of synthesizing this compound for use in peptide synthesis. In multi-step syntheses like the Arndt-Eistert homologation, reaction conditions must be carefully controlled. For example, maintaining low temperatures during the formation of acid chlorides or active esters can minimize side reactions and prevent racemization. The choice of solvent is also crucial; it must ensure the solubility of reactants while facilitating the purification of intermediates, sometimes through precipitation.

The purity of the final this compound product is paramount for its successful use in SPPS, as impurities can lead to deletion sequences or truncated peptides. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. acs.org

Key Purity Assessment and Characterization Techniques:

Reversed-Phase HPLC (RP-HPLC): This is the primary tool for determining the purity of the final compound. Using a C18 column and a gradient of aqueous acetonitrile (B52724) containing 0.1% TFA, the percentage purity can be accurately quantified. acs.orgrsc.org The Fmoc group has a strong UV absorbance, typically monitored at 214 nm or 265 nm, allowing for sensitive detection. acs.org Purity levels for SPPS applications are generally expected to be ≥99%.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound, verifying its identity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the chemical structure of this compound, ensuring that the Fmoc group is correctly attached and the homoleucine backbone is intact.

The combination of these analytical techniques provides a comprehensive evaluation of the product's identity, structural integrity, and purity, ensuring its suitability for the demanding requirements of solid-phase peptide synthesis.

Applications of Fmoc D Homoleucine in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-homoleucine

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on a solid support. google.com this compound is particularly valuable in SPPS for creating peptides with enhanced stability and novel functionalities. chemimpex.comnetascientific.com

Compatibility with Standard Fmoc-SPPS Protocols

This compound is highly compatible with standard Fmoc-SPPS protocols. chemimpex.com The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the N-terminus is stable under the acidic conditions used for side-chain deprotection but can be readily removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). scholaris.cagoogle.com This orthogonality is a key advantage of the Fmoc strategy, allowing for the sequential addition of amino acids to the growing peptide chain without unintended side-chain deprotection. google.com The general workflow for incorporating this compound is consistent with that of other Fmoc-protected amino acids, involving iterative cycles of deprotection, washing, coupling, and washing. google.comrsc.org

Strategies for Incorporating D-Amino Acids into Peptide Chains

The incorporation of D-amino acids like D-homoleucine is a well-established strategy to enhance the proteolytic resistance of peptides. nih.govjpt.com Since naturally occurring proteases are stereospecific for L-amino acids, peptides containing D-amino acids are less susceptible to enzymatic degradation, leading to a longer in vivo half-life. nih.govjpt.com The synthesis of peptides containing D-amino acids is generally straightforward, but it is crucial to use high-purity D-amino acid derivatives to avoid the incorporation of diastereomeric impurities, which can be difficult to separate in the final product. innovagen.com The strategic placement of D-amino acids can also be used to induce specific secondary structures, such as beta-turns, which can be important for biological activity. nih.gov

Impact on Peptide Chain Elongation and Coupling Reactions

The incorporation of D-amino acids can sometimes present challenges during peptide chain elongation. While the chemical reactivity of D- and L-amino acids is identical, steric hindrance and the potential for altered peptide conformation can influence coupling efficiency. oup.com

To overcome potential difficulties in coupling, a variety of activating reagents are employed in SPPS. These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation. sigmaaldrich.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that form highly reactive OAt esters. sigmaaldrich.comrsc.org They are particularly useful for coupling sterically hindered amino acids and for minimizing racemization. sigmaaldrich.combiorxiv.org

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another commonly used coupling reagent that forms a less reactive OBt ester but is still very effective for most standard couplings. sigmaaldrich.comgoogle.com The choice of coupling reagent can be critical, especially in challenging sequences, to ensure high coupling yields and prevent the formation of deletion peptides. netascientific.comrsc.org

Coupling ReagentFull NameKey Features
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms highly reactive OAt esters, excellent for hindered couplings. sigmaaldrich.comnih.gov
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms highly reactive OAt esters, minimizes racemization. sigmaaldrich.combiorxiv.org
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateForms OBt esters, effective for routine couplings. sigmaaldrich.comgoogle.com

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis. nih.gov The application of microwave energy can significantly reduce the time required for both coupling and Fmoc deprotection steps, often from minutes to seconds. scholaris.canih.gov This rapid and efficient heating can improve coupling yields, particularly for difficult sequences, and help to overcome aggregation of the growing peptide chain on the resin. rsc.orgnih.gov Optimized microwave protocols are essential to control common side reactions that can be exacerbated by elevated temperatures. nih.gov

Use of Coupling Reagents (e.g., PyAOP, HATU, HBTU)

Minimizing N,O-Acyl Migration during Fmoc Deprotection

A potential side reaction during the synthesis of peptides containing serine or threonine is N,O-acyl migration. This intramolecular rearrangement can occur during the acidic conditions of cleavage from the resin or, in some cases, during the basic conditions of Fmoc deprotection, leading to the formation of an ester linkage instead of an amide bond. google.comrsc.org While this is more commonly associated with serine and threonine, careful control of deprotection conditions is always a good practice in SPPS. For instance, using milder Fmoc deprotection conditions, such as a lower concentration of piperidine or shorter reaction times, can help to minimize this side reaction. rsc.orgrsc.org In some cases, fixing the peptide conformation through cyclization prior to the critical deprotection step has been shown to suppress N,O-acyl migration. rsc.org

Compound Names

Abbreviation/NameFull Chemical Name
This compound(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTU2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
DMFDimethylformamide
FmocFluorenylmethyloxycarbonyl
SPPSSolid-Phase Peptide Synthesis

Synthesis of Modified Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids like D-homoleucine is a key strategy in medicinal chemistry to develop peptides with improved therapeutic properties. This compound serves as a crucial building block in this process, enabling the synthesis of modified peptides and peptidomimetics with unique structural and functional characteristics. chemimpex.com Its use in solid-phase peptide synthesis (SPPS) allows for the creation of diverse peptide structures with enhanced stability and novel biological activities. chemimpex.com

Creation of β-Peptides and α/β-Peptides Containing D-Homoleucine

The synthesis of peptides containing β-amino acids has gained significant attention due to their unique conformational properties and resistance to enzymatic degradation. worldscientific.com this compound, a derivative of a D-α-amino acid, can be conceptually linked to the broader field of backbone modification, which includes the use of β-amino acids. The homologation of α-amino acids, a process that extends the carbon chain, is a method to create β-amino acids. core.ac.uk For instance, the Arndt-Eistert method can be used to convert Fmoc-α-amino acids into their corresponding Fmoc-β-amino acid counterparts. core.ac.ukrsc.org

The incorporation of β-amino acid residues, such as β³-homoleucine, into peptide sequences leads to the formation of β-peptides and α/β-peptides. nih.govnih.gov These unnatural oligomers can adopt well-defined secondary structures, including various helices and sheets, that differ from those of natural α-peptides. sigmaaldrich.comacs.org

A powerful strategy in designing α/β-peptides is the "sequence-based design" approach, where specific α-amino acid residues in a known sequence are replaced with their homologous β³-residues. nih.gov For example, an α-leucine residue would be substituted with a β³-homoleucine residue. nih.gov This method allows for the creation of α/β-peptides that can mimic the structure of natural α-helices while possessing the enhanced stability conferred by the β-amino acid components. nih.gov The synthesis of these complex peptides is often facilitated by standard Fmoc-based solid-phase peptide synthesis (SPPS), sometimes enhanced with microwave irradiation to improve coupling efficiency. nih.govrsc.org

Research has demonstrated the successful synthesis of α/β-peptides with varying residue patterns, such as ααβ, αααβ, and ααβαααβ, which maintain the side-chain sequence of the original α-peptide prototype. nih.gov This preservation of side-chain chemistry is crucial for maintaining biological function, as the peptide's interactions with its target often depend on the specific arrangement of these side chains. nih.gov The resulting α/β-peptides often exhibit substantial resistance to proteolytic degradation. nih.govacs.org

Role in the Design of Peptides with Enhanced Conformational Stability

A primary motivation for incorporating unnatural amino acids like D-homoleucine is to enhance the metabolic and conformational stability of peptides. Peptides composed of natural L-α-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. nih.gov The introduction of D-amino acids or β-amino acids creates structures that are resistant to these enzymes. nih.gov

This compound plays a significant role in developing peptide-based therapeutics with improved stability. chemimpex.com The unique structure of D-amino acids, when incorporated into a peptide chain, disrupts the recognition sites for many common proteases. acs.org Similarly, β-peptides are known to be remarkably stable to metabolism and resistant to proteases and peptidases. sigmaaldrich.com

Studies have shown that site-specific modifications, including the incorporation of D-amino acids or β³-homo amino acids, can effectively prevent intestinal metabolism of peptides, significantly increasing their half-life. acs.org For example, modifying the neuropeptide oxytocin (B344502) with a β³-homo-leucine at a known cleavage site increased its half-life in simulated intestinal fluid from minutes to several hours. acs.org This enhanced stability is crucial for the development of orally available peptide drugs. acs.org

The table below summarizes findings on how specific amino acid modifications can improve peptide stability.

Peptide Modification Effect on Stability Example Peptide/Study Citation
D-amino Acid SubstitutionSignificantly improved stability in serum and intestinal fluid.Desmopressin, Dolcanatide acs.orgnih.gov
β³-homo Amino Acid InsertionPrevented peptide bond cleavage and increased half-life in simulated intestinal fluid (SIF).(β³-homo)Leu⁸OT acs.org
Cα-MethylationPrevented peptide bond cleavage and increased half-life in SIF.(Cα-Me)Leu⁸OT acs.org
Nα-MethylationPrevented peptide bond cleavage and increased half-life in SIF.(Nα-Me)Gly⁹OT acs.org
Backbone CyclizationDid not provide significant metabolic protection against intestinal degradation.c(OT), cVc.1.1 acs.org

Engineering of Helical Structures in Peptides

The precise three-dimensional structure of a peptide is critical to its function. This compound and other unnatural amino acids are valuable tools for engineering specific secondary structures, particularly helices. The introduction of non-natural amino acids with specific conformational preferences can encourage the formation of helical structures. google.com

While oligomers of β-amino acids (β-peptides) can form their own unique helices (e.g., 14-helices), the incorporation of β-residues into α-peptides (creating α/β-peptides) can be used to mimic and stabilize the ubiquitous α-helix. nih.govnih.gov The design of α/β-peptides with regularly repeating patterns of α- and β-residues has been shown to produce structures that closely resemble the α-helix of natural peptides. nih.gov Crystal structures have confirmed that α/β-peptides with ααβ or αααβ patterns can adopt conformations that overlay well with corresponding α-helical structures. nih.gov

The strategic placement of D-amino acids within a peptide sequence is a known method for influencing and stabilizing helical structures. nih.gov While a D-amino acid in the middle of an L-amino acid sequence can disrupt a right-handed α-helix, substitutions at the N- or C-termini can have a stabilizing effect and may improve stability in serum without losing activity. nih.gov

Furthermore, peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are enantiomeric to the natural right-handed versions and can retain biological activity, particularly if the mechanism of action does not involve chiral receptors. nih.govrsc.org The introduction of D-amino acids can also reduce the inhibitory effects of certain components in serum, potentially improving in vivo activity. nih.gov Cross-linking strategies, which often involve modified amino acids, can also be employed to stabilize the α-helical secondary structure of peptides. google.com

Introduction of Non-Natural Amino Acids for Altered Tertiary Structures

By making specific side-chain and backbone modifications, researchers can design drug candidates with a more precise fit for their biological targets. sigmaaldrich.com The introduction of non-natural amino acids can create novel folds or stabilize specific conformations that are not accessible with the standard 20 proteinogenic amino acids. google.comuq.edu.au This allows for the engineering of peptides with altered amphipathicity and periodicity, which are key determinants of tertiary structure and protein-protein interactions. google.com This approach is essential for downsizing large proteins into smaller, structurally conserved peptides that retain the functional potency of the original protein. uq.edu.au

Advanced Peptide Assembly Techniques

The synthesis of peptides containing this compound relies on advanced assembly techniques, most notably solid-phase peptide synthesis (SPPS). chemimpex.com SPPS allows for the stepwise construction of complex peptide sequences on a solid resin support. uq.edu.au The Fmoc protecting group is central to this process; it shields the amino group of the incoming amino acid during the coupling reaction and is then selectively removed under mild basic conditions, typically with piperidine, to allow for the next amino acid to be added. uq.edu.au

To improve the efficiency of synthesizing these complex peptides, especially those containing sterically hindered or unnatural amino acids, several advanced methods are employed:

Microwave-Assisted SPPS: The use of microwave irradiation can significantly enhance the rates of both the coupling and deprotection steps in SPPS. rsc.orgrsc.org This technique is particularly useful for difficult couplings and for the synthesis of long or complex peptide sequences. nih.govnih.gov

Advanced Coupling Reagents: The choice of coupling reagent is critical for efficient peptide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP are often used, especially for coupling unnatural or sterically hindered amino acids, as they can overcome the challenges associated with slower reaction kinetics. rsc.orgrsc.orguq.edu.au

Native Chemical Ligation (NCL): For the synthesis of very large synthetic proteins or complex structures, NCL can be used. google.com This technique involves the chemoselective reaction of two unprotected peptide segments, where a C-terminal thioester of one peptide reacts with an N-terminal cysteine of another, to form a native peptide bond. google.com

Segment Condensation: This approach involves synthesizing smaller peptide fragments separately, which are then joined together either on the solid support or in solution. nih.gov While powerful, this method can be challenging and requires careful optimization to avoid side reactions and ensure high purity of the final product. nih.govresearchgate.net

These techniques, individually or in combination, provide the chemical tools necessary to incorporate specialized building blocks like this compound into peptides, enabling the creation of novel therapeutics and research probes with precisely engineered properties. chemimpex.comuq.edu.au

Native Chemical Ligation with D-Homoleucine-Containing Peptides

Native chemical ligation (NCL) is a powerful technique that allows for the joining of two unprotected peptide fragments. nih.gov The process typically involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov The incorporation of D-amino acids, such as D-homoleucine, can introduce valuable properties into the final peptide, including resistance to enzymatic degradation. acs.org

The synthesis of peptide segments containing D-homoleucine for NCL is facilitated by Fmoc-SPPS. google.com this compound can be utilized as a building block in the stepwise assembly of the peptide chain on a solid support. chemimpex.com This approach allows for the precise placement of D-homoleucine within a peptide sequence, which can be critical for achieving the desired biological activity and structural stability. For instance, synthetic apolipoproteins have been prepared using solid-phase peptide synthesis in combination with native chemical ligation methods to create analogs of full-length apolipoproteins. google.com This synthetic strategy allows for the introduction of non-natural amino acids, like D-homoleucine, to promote specific secondary structures such as alpha-helices. google.com

The general workflow for preparing a D-homoleucine-containing peptide segment for NCL is as follows:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a resin, incorporating this compound at the desired position.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

Purification: The crude peptide fragment is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Ligation: The purified peptide fragment containing D-homoleucine is then ligated with another peptide segment under NCL conditions.

The successful application of NCL with D-homoleucine-containing peptides has been instrumental in the synthesis of complex proteins and therapeutic peptides where enhanced stability is a key requirement.

Segment Condensation Strategies in Complex Peptide Synthesis

Segment condensation is a strategy employed for the synthesis of large and complex peptides, where smaller, protected peptide fragments are synthesized and then joined together in solution or on a solid support. This approach can be more efficient than a single, long, stepwise synthesis, particularly for challenging sequences. researchgate.net The use of this compound in the synthesis of these segments allows for the incorporation of this non-natural amino acid into the final complex peptide.

In a typical segment condensation strategy, a protected peptide fragment containing D-homoleucine is synthesized using Fmoc-SPPS. After cleavage from the resin, this fragment is coupled to another protected peptide fragment. For example, a patent describes the preparation of a protected decapeptide by the condensation of a hexapeptide with a tetrapeptide, where one of the fragments could conceptually contain D-homoleucine. google.com Another patent details the condensation of di- and tripeptide fragments to assemble a final peptide, a method applicable to the incorporation of modified amino acids. google.com

The key steps in a segment condensation strategy involving this compound are:

Synthesis of Protected Segments: Multiple peptide fragments are synthesized using Fmoc-SPPS, with one or more segments containing this compound.

Fragment Coupling: The protected peptide fragments are coupled together. This step is critical and requires careful selection of coupling reagents to minimize side reactions and racemization.

Final Deprotection: Once the full-length peptide is assembled, all protecting groups are removed.

Purification: The final complex peptide is purified to obtain the desired product.

Research Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Peptides and Peptidomimetics

The incorporation of Fmoc-D-homoleucine into peptide structures is a key strategy in the development of therapeutic peptides and peptidomimetics. chemimpex.comchemimpex.com These synthetic molecules are designed to mimic natural peptides but often possess improved therapeutic properties.

Researchers utilize this compound to create peptide-based drugs that can interact with specific biological targets. chemimpex.comnetascientific.com The "D" configuration of the amino acid, an unnatural stereoisomer, helps in creating peptides that can precisely fit into the binding sites of target proteins, thereby modulating their activity. This precise targeting is crucial for developing effective treatments for a range of diseases, including cancer and metabolic disorders. chemimpex.com

The process of designing these peptides involves a deep understanding of structure-activity relationships (SAR), which dictate how the peptide's structure relates to its biological function. The inclusion of D-homoleucine can significantly alter these relationships, leading to novel therapeutic activities. nih.gov

The precise placement of this compound within a peptide sequence is a powerful tool for enhancing therapeutic efficacy. chemimpex.comchemimpex.com The isobutyl side chain of homoleucine, which is one methylene (B1212753) group longer than that of leucine (B10760876), can lead to more favorable interactions with the target receptor. This can result in increased binding affinity and potency of the peptide drug.

Furthermore, the unnatural "D" configuration of the amino acid can help to orient the side chain in a way that optimizes contact with the target, further boosting the therapeutic effect. acs.org This level of control over the molecular architecture of a peptide is a key advantage of using non-proteinogenic amino acids like D-homoleucine in drug design. chemimpex.com

The incorporation of D-homoleucine can significantly influence the bioactivity and pharmacokinetic profile of a peptide. nih.gov By replacing a natural L-amino acid with its D-isomer, chemists can alter the peptide's three-dimensional structure, which in turn can modulate its interaction with its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

For instance, the presence of a D-amino acid can sometimes lead to a more favorable conformation for receptor binding, thereby increasing the peptide's potency. acs.org Conversely, it can also be used to fine-tune the peptide's activity to achieve a desired therapeutic window. The ability to modulate these properties is a cornerstone of modern peptide drug development. researchgate.net

Enhancing Therapeutic Efficacy through Precise Amino Acid Incorporation

Peptide Stability and Proteolytic Resistance Studies

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases, the enzymes that break down proteins and peptides in the body. nih.gov this compound plays a crucial role in overcoming this challenge.

The inclusion of D-amino acids like D-homoleucine is a well-established strategy for enhancing the in vivo stability of peptides. nih.govmit.edu Because proteases are stereospecific and primarily recognize L-amino acids, the presence of a D-amino acid at a cleavage site can effectively block enzymatic degradation. researchgate.netnih.gov This leads to a longer half-life of the peptide in the body, allowing it to exert its therapeutic effect for a more extended period.

This enhanced stability is particularly important for peptides that are intended for oral administration, as they must survive the harsh environment of the gastrointestinal tract. nih.govgoogle.com

To assess the potential of a peptide drug to be administered orally, researchers often test its stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These fluids are designed to mimic the enzymatic and pH conditions of the stomach and small intestine, respectively.

Studies have shown that peptides containing D-amino acids exhibit significantly improved stability in these simulated environments. For example, a study on the oral peptide drug linaclotide (B608579) showed that it was stable in SGF for over 24 hours. acs.org Another study demonstrated that replacing a specific L-amino acid with its D-isomer in a ghrelin analogue resulted in complete stability in both human serum and liver S9 fractions, which are used to assess metabolic stability. acs.org

The table below summarizes the stability of various peptides, some containing D-amino acids, in simulated gastric and intestinal fluids.

Peptide/AnalogueModificationStability in SGF (t1/2)Stability in SIF (t1/2)Reference
Linaclotide Contains three disulfide bonds> 24 h54 ± 3 min acs.org
Plecanatide Contains two disulfide bonds> 24 h5 ± 1 min nih.gov
Dolcanatide Asn1 and Leu16 replaced with D-versions> 24 h> 24 h acs.org
SFTI-1 Natural cyclic peptide> 24 h16.3 ± 2.7 h acs.org
RTD-1 Cyclic peptide with positively charged residues2.2 ± 0.3 h3 ± 1 min acs.org
Octreotide Contains D-Phe and D-Trp> 24 h8.3 ± 1.0 h nih.gov
(Cα-Me)Leu8OT Cα-methylation of Leu8-4.4 ± 0.3 h acs.org
(β3-homo)Leu8OT Introduction of a β3-homo amino acid-3.6 ± 0.1 h acs.org
(Nα-Me)Gly9OT Nα-methylation of Gly9-2.9 ± 0.1 h acs.org
Desmopressin Contains D-Arg-2.8 ± 0.2 h acs.org
Vc1.1 α-conotoxin> 24 h2.4 ± 0.2 h nih.gov
cVc1.1 Backbone cyclic variant of Vc1.1> 24 h1.5 ± 0.1 h nih.gov
SPMI-HIF2-1 Stapled peptide-> 60% remaining after 90 min nih.gov
PMI-HIF1-1 Linear peptide-> 80% digested within 10 min thno.org

These findings underscore the importance of incorporating unnatural amino acids like D-homoleucine to enhance the proteolytic resistance of therapeutic peptides, a critical step towards developing orally bioavailable peptide drugs.

Improving in vivo and Gastrointestinal Stability of Peptides

Resistance to Enzymatic Degradation in Simulated Gastric and Intestinal Fluids

Bioconjugation Strategies

This compound is also valuable in bioconjugation, the process of linking a peptide to another molecule, such as a protein, a fluorescent dye, or a drug. chemimpex.comchemimpex.com This technique is widely used to create advanced therapeutic and diagnostic agents.

A key application of bioconjugation is the development of targeted drug delivery systems. In this approach, a peptide designed to bind to a specific receptor or cell type is attached to a therapeutic agent. The peptide acts as a homing device, delivering the therapeutic payload directly to the site of action, such as a tumor. chemimpex.com This enhances the efficacy of the drug while minimizing off-target side effects.

Peptides incorporating this compound can be synthesized and then conjugated to other biomolecules. chemimpex.comnetascientific.com The presence of the D-amino acid enhances the stability of the targeting peptide itself, ensuring it remains intact long enough to reach its destination. For example, peptides containing such modifications can be used in antibody-drug conjugates (ADCs) or linked to nanoparticles to improve the targeting and effectiveness of cancer therapies. chemimpex.com

Applications in Protein Engineering and Structure-Function Relationship Studies

Protein engineering involves the modification of protein structures to improve their properties or to create proteins with novel functions. The incorporation of unnatural amino acids like D-homoleucine via peptide synthesis is a powerful tool in this field. chemimpex.comchemimpex.com

The same principles that apply to therapeutic peptides also apply to larger proteins. Introducing D-homoleucine at specific sites within a protein can enhance its stability against thermal denaturation and proteolytic degradation. chemimpex.com This is particularly valuable for therapeutic proteins, which must remain stable under physiological conditions to be effective. By using solid-phase peptide synthesis to create protein segments containing D-homoleucine, scientists can assemble larger, modified proteins through techniques like native chemical ligation. google.com This allows for the creation of engineered proteins with improved stability and functionality for various biotechnological applications. chemimpex.com

The use of this compound allows for precise modifications to peptide sequences, which is crucial for studying protein-protein interactions and designing novel therapeutics. chemimpex.comchemimpex.com By systematically replacing amino acids in a known binding sequence with D-homoleucine, researchers can probe the structural requirements for a specific biological interaction. This can reveal critical insights into how proteins recognize each other and can guide the design of peptidomimetics that either block or mimic these interactions. sci-hub.st

The ability to create stable peptides that can effectively mimic natural ligands or disrupt protein-protein interactions opens up new avenues for drug discovery. chemimpex.comchemimpex.comnetascientific.com These engineered peptides, stabilized by the inclusion of D-homoleucine, can serve as leads for the development of new drugs targeting a wide range of diseases. chemimpex.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
Fmoc-D-β-homoleucine
Leucine
D-alanine
Fmoc-L-homoleucine
Fmoc-Leu-OH
Fmoc-Ile-OH
Liraglutide
Semaglutide
Tirzepatide
Somatostatin
Octreotide
Camptothecin
Vasopressin
Selepressin
Fmoc-β3-homoleucine
2-Chlorotrityl chloride
Fmoc-Rink amide AM resin
N-methyl-N-nitroso-toluene-p-sulphonamide
Silver benzoate (B1203000)
Tryptophan
Iodotyrosine
Iodophenylalanine
Valine
Lysine (B10760008)

Modification of Proteins to Improve Stability and Functionality

Target-Specific Drug Design

This compound is a key building block in the synthesis of peptides and peptidomimetics, which are crucial for designing drugs that target specific biological pathways. chemimpex.comchemimpex.com Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for the precise and controlled assembly of amino acid sequences, a critical aspect of developing targeted therapies. chemimpex.com

Development of Kappa Opioid Receptor Agonists

The kappa opioid receptor (KOR) is a significant target for developing treatments for pain, addiction, and mood disorders. mdpi.com However, the clinical use of KOR agonists has been limited by undesirable side effects such as sedation and dysphoria. nih.gov Research has focused on designing KOR ligands with improved side-effect profiles. nih.gov

Synthetic peptide amides incorporating D-amino acids, such as D-homoleucine, are being explored as KOR agonists. googleapis.com The inclusion of D-amino acids can enhance the metabolic stability of peptides. The development of such synthetic peptides aims to create KOR agonists for prophylactic and therapeutic applications. googleapis.comgoogleapis.com The use of this compound in solid-phase peptide synthesis (SPPS) facilitates the creation of these complex peptide structures. nih.gov

Drug Target Therapeutic Area Role of this compound Key Findings
Kappa Opioid Receptor (KOR)Pain, Addiction, Mood DisordersBuilding block for synthetic peptide KOR agonistsIncorporation of D-amino acids aims to improve metabolic stability and create safer, more effective therapeutics. nih.govgoogleapis.com

Inhibitors of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is often implicated in disease. Designing molecules that can modulate these interactions is a promising therapeutic strategy. Peptides and peptidomimetics are well-suited for this purpose due to their ability to mimic the secondary structures involved in PPIs.

The incorporation of non-natural amino acids like D-homoleucine into peptide sequences can lead to the development of potent and specific PPI inhibitors. chemimpex.com The unique side chain of homoleucine can provide specific steric and hydrophobic interactions that are critical for binding to protein surfaces. This compound serves as a valuable reagent in the synthesis of these modified peptides, enabling researchers to systematically explore the structure-activity relationships of PPI inhibitors. chemimpex.com

Research in Neuroscience and Neuropeptide Studies

Neuropeptides are crucial signaling molecules in the nervous system, involved in a wide range of physiological functions. netascientific.com The study of neuropeptides and their receptors is essential for understanding neurological disorders and developing new treatments. chemimpex.com this compound is utilized in the synthesis of neuropeptide analogs to investigate their structure-function relationships and to develop more stable and potent therapeutic agents. netascientific.comchemimpex.com The incorporation of D-homoleucine can protect the peptide from enzymatic degradation, a significant challenge in the development of peptide-based neurotherapeutics.

Cell Penetrating Peptides (CPPs) and Oligonucleotide Delivery

The delivery of large therapeutic molecules, such as proteins and oligonucleotides, into cells is a major challenge in drug development. mit.edu Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. nih.gov

Design of Non-Canonical Peptides for Macromolecule Cargo Delivery

The design of novel CPPs with high efficiency and low toxicity is an active area of research. mit.edu The incorporation of non-canonical amino acids, including D-amino acids like D-homoleucine, into peptide sequences has been shown to enhance the stability and delivery capabilities of CPPs. mit.edunih.gov These all-D, non-canonical peptides can deliver macromolecular cargo to the cytosol with high peptide stability and low toxicity. mit.edu

This compound is a key component in the synthesis of these advanced CPPs. mit.edu Its use in solid-phase peptide synthesis allows for the creation of diverse peptide libraries containing non-canonical residues, which can then be screened for their cell-penetrating properties. mit.edubiorxiv.org Research has demonstrated that CPPs can be effective in delivering oligonucleotides, which are used in antisense and gene-silencing therapies. nih.gov

Delivery System Cargo Role of this compound Key Advantages
Cell-Penetrating Peptides (CPPs)Oligonucleotides, ProteinsSynthesis of non-canonical peptidesEnhanced stability, low toxicity, efficient cytosolic delivery. mit.edunih.gov

In-cell Penetration Selection-Mass Spectrometry (PS-MS) for Novel Peptide Discovery

A powerful technique for discovering new CPPs is in-cell Penetration Selection-Mass Spectrometry (PS-MS). researchgate.netresearchgate.net This method allows for the screening of large, synthetic peptide libraries to identify sequences that can effectively penetrate cells and deliver cargo. nih.gov The libraries are often composed of D-amino acids and other non-canonical residues to increase their diversity and proteolytic stability. nih.govresearchgate.net

This compound is one of the non-canonical amino acid building blocks used in the creation of these libraries. mit.edubiorxiv.org The PS-MS methodology enables the direct identification of "hit" peptides that can deliver a specific cargo into the cytosol of cells. nih.gov This approach has led to the discovery of novel, unnatural synthetic peptides for the subcellular delivery of therapeutically relevant cargo. nih.govresearchgate.net

Biochemical and Biophysical Characterization of Fmoc D Homoleucine Containing Peptides

Conformational Analysis and Structural Elucidation

Understanding the three-dimensional structure of peptides is fundamental to deciphering their function. Techniques such as Circular Dichroism (CD) spectroscopy and X-ray crystallography are indispensable tools for elucidating peptide secondary and tertiary structures. The introduction of D-homoleucine can influence these conformations due to its altered stereochemistry and side-chain length compared to natural L-amino acids.

X-ray Crystallography of Peptides Incorporating D-Homoleucine

X-ray crystallography provides high-resolution, atomic-level three-dimensional structures of peptides, offering detailed information about backbone conformation, side-chain packing, and intermolecular interactions within a crystal lattice. While direct crystallographic studies focusing on peptides solely incorporating Fmoc-D-homoleucine are not prominently featured, X-ray crystallography has been instrumental in characterizing the structures of peptides containing various non-natural amino acids, including those in β-peptide scaffolds researchgate.netfu-berlin.de.

These studies have revealed that non-natural amino acids can significantly influence peptide folding. For example, X-ray crystallography has confirmed the formation of specific helical structures, such as left-handed α-helices rsc.org and various β-peptide helices researchgate.net, in peptides incorporating modified amino acids. The altered side-chain structure and length of homoleucine, when incorporated as a D-enantiomer, can lead to different packing arrangements and conformational preferences within the crystal compared to peptides with natural amino acids. Such detailed structural information is crucial for understanding how these modifications impact biological activity.

Binding and Interaction Studies

The functional relevance of peptides containing this compound is often assessed through their ability to bind to specific biological targets. These studies employ various biophysical techniques to quantify binding affinity and characterize the nature of protein-ligand interactions.

Assessment of Binding Affinity to Biological Targets

The binding affinity of a peptide to its target protein is typically quantified by parameters such as the dissociation constant () or the half-maximal inhibitory concentration (). Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization are commonly used for these measurements mit.edunih.gov.

Studies involving peptides with non-natural amino acids, including D-amino acids and modified side chains, have demonstrated significant modulation of binding affinities. For instance, in the context of β-peptides designed to inhibit protein-protein interactions, specific modifications to side chains have led to substantial improvements in binding affinity. For example, β-peptides incorporating modified side chains have shown values in the nanomolar range for targets like hDM2, representing a significant enhancement compared to control peptides nih.gov.

Table 1: Binding Affinity of Modified Peptides to hDM2

Peptide NameTargetBinding Affinity ()NotesSource
p53 AD 15-31 fluhDM272.5 ± 9.12 nMControl peptide (α-peptide) nih.gov
β53-12fluhDM228.2 ± 4.79 nMβ-peptide with modified side chains, improved affinity over control nih.gov
β53-13fluhDM230.1 ± 4.93 nMβ-peptide with modified side chains, improved affinity over control nih.gov
β53-1hDM2368–583 nMβ-peptide designed to mimic p53 epitope, verified 14-helix structure nih.gov

These findings illustrate how the strategic incorporation of non-natural amino acids, such as those found in β-peptides and potentially in peptides containing this compound, can fine-tune binding interactions, leading to enhanced target specificity and potency.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling extends beyond simple binding affinity measurements to encompass a broader understanding of how a peptide interacts with its biological target. This can include characterizing the binding kinetics (association and dissociation rates), identifying specific contact points, and determining the functional consequences of binding, such as inhibition or activation of target activity.

Compound List:

this compound

Fmoc-L-homoleucine

Fmoc-β3-homoleucine

p53 AD 15-31 flu

β53-12flu

β53-13flu

β53-1

Future Directions and Emerging Research Avenues

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-D-homoleucine with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is achieved by using chiral auxiliaries during solid-phase peptide synthesis (SPPS). The D-configuration requires careful selection of coupling reagents (e.g., HBTU or HATU) and monitoring via HPLC with chiral columns . Evidence suggests that steric hindrance from the homoleucine side chain (5-methylhexanoic acid backbone) may slow coupling rates, necessitating extended reaction times (≥2 hours) and double couplings to ensure >99% purity .

Q. How can researchers optimize the solubility of this compound in SPPS protocols?

  • Methodological Answer : Solubility challenges arise from the hydrophobic homoleucine side chain. Pre-dissolving the compound in a 1:1 mixture of DMF:DCM (v/v) at 50°C improves solubility. For problematic residues, adding 0.1% TFA to the solvent system can protonate the amino group, enhancing dissolution without deprotecting the Fmoc group .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile to assess purity.
  • Mass Spectrometry (MS) : Confirm molecular weight (367.45 g/mol) via ESI-MS in positive ion mode .
  • Circular Dichroism (CD) : Verify stereochemistry by comparing the CD spectrum to known D-isomer standards .

Advanced Research Questions

Q. How does the hydrophobicity of this compound influence its self-assembly in supramolecular systems?

  • Methodological Answer : The logP value (~3.2) indicates moderate hydrophobicity, which promotes π-π stacking of Fmoc groups and hydrophobic side-chain interactions. In gelation studies (e.g., with glucono-δ-lactone), adjust pH to 4–5 to trigger assembly. Rheological analysis reveals that homoleucine’s extended side chain stabilizes fibril networks, producing shear moduli (G’) of 1–10 kPa, higher than shorter-chain analogs like Fmoc-D-leucine .

Q. What experimental strategies resolve contradictions in this compound’s β-sheet propensity during peptide assembly?

  • Methodological Answer : While some studies associate Fmoc-dipeptides with β-sheet structures, this compound predominantly forms polyproline II helices due to steric constraints. Use FTIR and WAXS to detect amide I bands (1650 cm⁻¹ for helices vs. 1620 cm⁻¹ for β-sheets) and d-spacings (~4.7 Å for π-stacking vs. ~10 Å for β-sheets) .

Q. How can researchers design peptide sequences incorporating this compound to study chiral-selective biointeractions?

  • Methodological Answer :

  • Step 1 : Integrate this compound into model peptides (e.g., antimicrobial peptides) to compare D/L isomer activity.
  • Step 2 : Use surface plasmon resonance (SPR) to measure binding kinetics with chiral targets (e.g., lipid bilayers or enzymes).
  • Case Study : D-isomers often exhibit reduced proteolytic degradation, enhancing bioavailability in cellular uptake assays .

Contradictions and Mitigation

  • Contradiction : Hydrophobicity vs. Gel Stability
    • Evidence : Highly hydrophobic Fmoc-dipeptides (logP >5.5) form unstable gels, but this compound (logP ~3.2) produces robust gels.
    • Resolution : Balance side-chain length and solvent polarity. Use DMSO as a co-solvent (≤10%) to modulate hydrophobicity without disrupting fibril networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.